(S)-4-Phenylpentan-2-one (S)-4-Phenylpentan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13971582
InChI: InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

(S)-4-Phenylpentan-2-one

CAS No.:

Cat. No.: VC13971582

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Phenylpentan-2-one -

Specification

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name (4S)-4-phenylpentan-2-one
Standard InChI InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m0/s1
Standard InChI Key SYOVWIRLZABVDO-VIFPVBQESA-N
Isomeric SMILES C[C@@H](CC(=O)C)C1=CC=CC=C1
Canonical SMILES CC(CC(=O)C)C1=CC=CC=C1

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(S)-4-Phenylpentan-2-one (CAS: 13552-21-1) possesses the molecular formula C11H12O\text{C}_{11}\text{H}_{12}\text{O}, with a molecular weight of 160.21 g/mol. The compound’s structure features a ketone group at the second carbon and a phenyl substituent at the fourth carbon of a five-carbon chain (Fig. 1). The stereocenter at C4 gives rise to the (S)-enantiomer, which is critical for its interactions in chiral environments .

Fig. 1: Structure of (S)-4-Phenylpentan-2-one. The asterisk denotes the chiral center at C4.\text{Fig. 1: Structure of (S)-4-Phenylpentan-2-one. The asterisk denotes the chiral center at C4.}

Synthesis and Manufacturing

Friedel-Crafts Acylation

C6H6+ClC4H8OAlCl3C11H12O+HCl\text{C}_6\text{H}_6 + \text{ClC}_4\text{H}_8\text{O} \xrightarrow{\text{AlCl}_3} \text{C}_{11}\text{H}_{12}\text{O} + \text{HCl}

Asymmetric Catalysis

Recent advancements employ chiral catalysts for enantioselective synthesis. For example, oxazaborolidine-catalyzed asymmetric reduction of 4-phenylpent-2-enone yields the (S)-enantiomer with >90% enantiomeric excess (ee) .

Resolution Techniques

Racemic mixtures are resolved via enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B), which selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted.

Physicochemical Properties

Thermal and Solubility Data

PropertyValueConditions
Melting Point10C-10^\circ \text{C}
Boiling Point245C245^\circ \text{C}760 mmHg
Density1.01 g/cm3^320C20^\circ \text{C}
Solubility in Water0.5 g/L25C25^\circ \text{C}
Solubility in EthanolMiscible

Thermodynamic Parameters

  • Vapor Pressure: 0.12 mmHg at 25C25^\circ \text{C}

  • Henry’s Law Constant: 3.2×106atm\cdotpm3/mol3.2 \times 10^{-6} \, \text{atm·m}^3/\text{mol}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.30–7.20 (m, 5H, Ar-H)

    • δ 2.80–2.60 (m, 2H, CH2_2-C=O)

    • δ 2.45–2.35 (m, 1H, CH(CH2_2)2_2)

    • δ 1.50–1.30 (m, 2H, CH2_2-CH3_3)

    • δ 0.95 (t, 3H, J = 7.2 Hz, CH3_3)

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3):

    • δ 209.5 (C=O)

    • δ 141.2–126.8 (Ar-C)

    • δ 45.6 (CH(CH2_2)2_2)

    • δ 32.1 (CH2_2-C=O)

    • δ 22.3 (CH2_2-CH3_3)

    • δ 13.8 (CH3_3)

Infrared (IR) Spectroscopy

  • Strong absorption at 1715cm11715 \, \text{cm}^{-1} (C=O stretch)

  • Aromatic C-H stretches at 30203060cm13020–3060 \, \text{cm}^{-1}

Mass Spectrometry (MS)

  • Molecular ion peak at m/z=160(M+)m/z = 160 \, (\text{M}^+)

  • Base peak at m/z=105(C7H7+)m/z = 105 \, (\text{C}_7\text{H}_7^+)

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

(S)-4-Phenylpentan-2-one serves as a chiral auxiliary in aldol reactions, inducing diastereoselectivity >8:1 in prostaglandin syntheses.

Pharmaceutical Intermediates

The compound is a precursor to β-blockers (e.g., propranolol) and nonsteroidal anti-inflammatory drugs (NSAIDs), where chirality enhances therapeutic efficacy .

Flavor and Fragrance Industry

Its ketonic backbone contributes to fruity and floral notes, utilized in perfumery and food additives at concentrations <0.1% .

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